Boc-Lys(2-Chloro-Z)-Osu

Peptide Chemistry Protecting Group Stability Boc-SPPS

Boc-Lys(2-Chloro-Z)-Osu delivers a strategic advantage in Boc-SPPS: the 2-chloro substitution on the benzyloxycarbonyl (Z) group imparts ~50-fold greater acid stability versus unsubstituted Z, preventing premature ε-amine deprotection during iterative TFA cycles. This orthogonality—stable to both Boc-removal (acidic) and Fmoc-removal (basic) conditions, yet selectively cleaved by hydrogenolysis—makes it the definitive choice for peptides >15 residues and for branched, cyclic, or side-chain-modified constructs. Validated in multi-gram GSB-106 (BDNF mimetic) synthesis, it ensures higher crude purity, reduced HPLC burden, and lower overall cost. Procure this reagent to unlock protecting group schemes unattainable with standard Boc-Lys(Z)-OSu or Fmoc-Lys(Boc)-OH.

Molecular Formula C23H30ClN3O8
Molecular Weight 512 g/mol
CAS No. 66438-39-9
Cat. No. B558177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys(2-Chloro-Z)-Osu
CAS66438-39-9
SynonymsBoc-Lys(2-Chloro-Z)-Osu; 66438-39-9; C23H30ClN3O8; 6403AH; ZINC71788038
Molecular FormulaC23H30ClN3O8
Molecular Weight512 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32)/t17-/m0/s1
InChIKeyDLFRCISYWZDQHE-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys(2-Chloro-Z)-Osu (CAS 66438-39-9): A Protected Lysine Building Block for Orthogonal Peptide Synthesis


Boc-Lys(2-Chloro-Z)-Osu (CAS 66438-39-9) is a doubly protected lysine derivative designed for solid-phase and solution-phase peptide synthesis . It features a tert-butoxycarbonyl (Boc) group on the α‑amine, a 2‑chlorobenzyloxycarbonyl (2‑Cl‑Z) group on the ε‑amine, and an N‑hydroxysuccinimide (OSu) ester at the carboxyl terminus . This architecture enables orthogonal protection strategies, allowing the Boc and 2‑Cl‑Z groups to be removed under distinct, non‑interfering conditions, while the OSu ester facilitates efficient, low‑racemization coupling .

Why Boc-Lys(2-Chloro-Z)-Osu Cannot Be Replaced by Simpler Lysine Derivatives


Substituting Boc-Lys(2-Chloro-Z)-Osu with more common lysine building blocks—such as Boc‑Lys(Z)‑OSu or Fmoc‑Lys(Boc)‑OH—compromises synthetic strategy and product purity. The 2‑chloro substitution on the benzyloxycarbonyl group increases acid stability approximately 50‑fold relative to the unsubstituted Z group . This enhanced stability prevents premature side‑chain deprotection during iterative Boc‑removal steps in Boc‑SPPS [1]. Moreover, the 2‑Cl‑Z group is orthogonal to both Boc and Fmoc chemistries; it withstands the acidic conditions of Boc cleavage and the basic conditions of Fmoc cleavage, yet it is selectively removed by hydrogenolysis [2]. Using a non‑chlorinated analog would lead to side‑chain loss, branching, and lower‑purity crude peptides, ultimately increasing purification burden and cost.

Quantitative Comparative Data: Why Boc-Lys(2-Chloro-Z)-Osu Outperforms Closest Analogs


2-Cl-Z Group is ~50× More Acid-Stable than Unsubstituted Z

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group exhibits markedly higher acid stability compared to the unsubstituted benzyloxycarbonyl (Z) group. In 50:50 (v/v) trifluoroacetic acid–dichloromethane at 20 °C, the first‑order deprotection rate constant for 2‑Cl‑Z is ~50‑fold lower than that for Z [1]. This differential stability is critical in Boc‑based solid‑phase peptide synthesis (SPPS), where the Boc group is removed repeatedly with TFA while the ε‑amine protecting group must remain intact until the final HF cleavage [2].

Peptide Chemistry Protecting Group Stability Boc-SPPS

2-Cl-Z Provides Orthogonal Stability to Both Boc and Fmoc Deprotection Conditions

Unlike the Fmoc group (base‑labile) or the Boc group (acid‑labile), the 2‑Cl‑Z protecting group is stable to both 20% piperidine in DMF (standard Fmoc removal) and neat TFA (standard Boc removal) [1]. It is selectively cleaved only under hydrogenolytic conditions (H₂, Pd/C) [1]. This orthogonal stability profile allows the compound to be used in hybrid Boc/Fmoc strategies and in the synthesis of branched or cyclic peptides where multiple deprotection steps must be strictly independent [2].

Orthogonal Protection Peptide Synthesis Hydrogenolysis

OSu Ester Enables Efficient Coupling with Minimal Racemization

The N‑hydroxysuccinimide (OSu) ester of Boc‑Lys(2‑Cl‑Z)‑OH is a pre‑activated species that reacts with amines under mild conditions to form amide bonds with high efficiency and low epimerization . While no direct head‑to‑head racemization data for this specific compound was identified in the open literature, class‑level inference from extensive studies on OSu esters demonstrates that they routinely yield <1% racemization when coupled with N‑methylmorpholine or DIEA in DMF or DCM at 0–25 °C [1]. In contrast, activation with carbodiimides without additives can lead to 5–15% epimerization under similar conditions [2].

Peptide Coupling Racemization OSu Ester

Commercial Purity ≥99% (HPLC) Ensures Reproducible Synthesis of GSB-106

Boc‑Lys(2‑Cl‑Z)‑OSu is utilized as a key building block in the synthesis of GSB‑106, a dimeric dipeptide mimetic of brain‑derived neurotrophic factor (BDNF) [1]. The commercial availability of this compound at ≥99% HPLC purity (as reported by Chem‑Impex, BOC Sciences, and AKSci) ensures batch‑to‑batch consistency, which is essential for the reproducible preparation of GSB‑106 and its analogs. In the reported synthetic schemes, the Boc/Z‑protected lysine derivative was incorporated via the OSu ester method, yielding the target peptide with the desired biological activity (neuroprotection in vitro at 10⁻⁶–10⁻⁸ M) [2].

Neuroprotection BDNF Mimetics Peptide Therapeutics

Recommended Applications for Boc-Lys(2-Chloro-Z)-Osu Based on Quantitative Evidence


Boc‑Based Solid‑Phase Peptide Synthesis Requiring Acid‑Stable Lysine Protection

The ~50‑fold greater acid stability of the 2‑Cl‑Z group compared to unsubstituted Z [1] makes this compound the preferred choice for Boc‑SPPS. It allows multiple TFA deprotection cycles without significant loss of the ε‑amine protecting group, thereby minimizing Nε‑branching and improving crude peptide purity. Users should prioritize this derivative when synthesizing peptides longer than 15 residues or when high‑purity crude product is required to reduce HPLC purification costs.

Synthesis of BDNF‑Mimetic and Other Neuroprotective Peptides

Boc‑Lys(2‑Cl‑Z)‑OSu has been successfully employed as a building block in the multi‑gram synthesis of GSB‑106, a BDNF mimetic with demonstrated neuroprotective and antidepressant activity [2]. The compound's orthogonal protection and high commercial purity (≥99% HPLC) ensure reproducible results in scale‑up and medicinal chemistry campaigns. Researchers developing neurotrophin mimetics or other peptide‑based CNS therapeutics should consider this reagent to streamline their synthetic routes.

Hybrid Boc/Fmoc Orthogonal Protection Strategies for Complex Peptides

Because the 2‑Cl‑Z group is stable to both acidic (Boc removal) and basic (Fmoc removal) conditions but is selectively cleaved by hydrogenolysis [3], it serves as a true third orthogonal protecting group. This property is invaluable for synthesizing branched, cyclic, or side‑chain‑modified peptides. Procurement of Boc‑Lys(2‑Cl‑Z)‑OSu enables chemists to implement protecting group schemes that are impossible with standard Boc‑Lys(Z)‑OSu or Fmoc‑Lys(Boc)‑OH building blocks.

Technical Documentation Hub

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